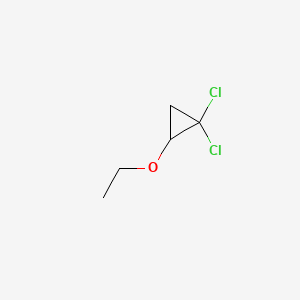

1,1-Dichloro-2-ethoxycyclopropane

説明

Structure

2D Structure

特性

IUPAC Name |

1,1-dichloro-2-ethoxycyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGDPDUZPQLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300086 | |

| Record name | 1,1-Dichloro-2-ethoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7363-99-7 | |

| Record name | 1,1-Dichloro-2-ethoxycyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7363-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, 2,2-dichlorocyclopropyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC521348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloro-2-ethoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dichloro-2-ethoxycyclopropane, a valuable cyclopropane derivative. The primary synthetic route involves the addition of dichlorocarbene to ethyl vinyl ether. This guide provides a comprehensive overview of the reaction, including the mechanism, experimental protocols, and characterization data.

Reaction Overview

The synthesis of this compound is achieved through a dichlorocyclopropanation reaction. In this process, dichlorocarbene (:CCl₂), a highly reactive intermediate, is generated in situ and reacts with the double bond of ethyl vinyl ether to form the cyclopropane ring.

The most common method for generating dichlorocarbene for this type of reaction is the α-elimination of chloroform (CHCl₃) using a strong base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous phase, containing the base, and the organic phase, which contains the chloroform and the alkene.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Deprotonation of Chloroform: A strong base, such as sodium hydroxide or potassium t-butoxide, removes a proton from chloroform to form the trichloromethanide anion (⁻CCl₃).

-

Formation of Dichlorocarbene: The trichloromethanide anion is unstable and readily undergoes α-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).

-

Cycloaddition: The electrophilic dichlorocarbene attacks the electron-rich double bond of ethyl vinyl ether in a concerted [1+2] cycloaddition reaction, forming the stable this compound ring.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Ethyl vinyl ether | C₄H₈O | 72.11 |

| Chloroform | CHCl₃ | 119.38 |

| Sodium hydroxide | NaOH | 40.00 |

| Benzyltriethylammonium chloride (TEBAC) | C₁₃H₂₂ClN | 227.77 |

| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 |

| Water | H₂O | 18.02 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with ethyl vinyl ether, chloroform, and benzyltriethylammonium chloride (TEBAC) in a suitable solvent such as dichloromethane.

-

Addition of Base: An aqueous solution of sodium hydroxide is added dropwise to the vigorously stirred organic mixture. The reaction is exothermic and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. Water is added to dissolve the precipitated salts, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

The reaction of ethyl vinyl ether with dichlorocarbene, generated from chloroform and potassium t-butoxide, has been studied kinetically. The relative rate of reaction for ethyl vinyl ether was found to be 1.20 compared to isobutyl vinyl ether (1.00) and 0.94 for cyclohexene.[1][2] Specific yield and purity data for a preparative scale synthesis are not detailed in the available literature.

Characterization Data

The product, this compound, is characterized as the appropriate dichlorocyclopropyl ether.[1][2] While specific spectroscopic data for this compound is not provided in the primary literature, the expected spectral characteristics can be inferred.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃) and the cyclopropyl protons. |

| ¹³C NMR | Resonances for the dichlorinated carbon of the cyclopropane ring, the other two cyclopropyl carbons, and the two carbons of the ethoxy group. |

| IR Spectroscopy | Characteristic C-O stretching vibrations for the ether linkage and C-Cl stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for two chlorine atoms. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Reactivity and structure of alkyl vinyl ethers. Part III. Kinetics and mechanism of dichlorocarbene addition reactions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Reactivity and structure of alkyl vinyl ethers. Part III. Kinetics and mechanism of dichlorocarbene addition reactions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Synthesis of 1,1-Dichloro-2-ethoxycyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloro-2-ethoxycyclopropane from ethyl vinyl ether. The core of this process involves the addition of dichlorocarbene to the double bond of ethyl vinyl ether. This guide details the reaction mechanism, experimental protocols, and expected quantitative data, offering valuable insights for professionals in chemical research and pharmaceutical development.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to ethyl vinyl ether. Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform (CHCl₃) and a strong base, such as sodium hydroxide or potassium tert-butoxide. To facilitate the reaction between the aqueous base and the organic substrate (ethyl vinyl ether and chloroform), a phase-transfer catalyst (PTC) is often employed.

The generally accepted mechanism involves the following steps:

-

Deprotonation: The strong base abstracts a proton from chloroform to form the trichloromethanide anion (⁻CCl₃).

-

Alpha-elimination: The trichloromethanide anion is unstable and readily undergoes alpha-elimination, expelling a chloride ion to form dichlorocarbene (:CCl₂).

-

Cycloaddition: The electrophilic dichlorocarbene then attacks the electron-rich double bond of ethyl vinyl ether in a concerted fashion, leading to the stereospecific formation of the this compound ring.

Experimental Protocols

Phase-Transfer Catalyzed Dichlorocyclopropanation

This protocol is adapted from general procedures for similar reactions.

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine ethyl vinyl ether and the phase-transfer catalyst (e.g., 1-2 mol% relative to the alkene) in a suitable organic solvent like dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a 50% aqueous solution of sodium hydroxide to the vigorously stirred mixture.

-

From the dropping funnel, add chloroform dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight until the reaction is complete (monitored by TLC or GC).

-

Upon completion, add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

Specific quantitative data for this compound is not extensively reported. The following tables summarize the expected physical and spectroscopic properties based on the analysis of analogous compounds.

Table 1: Physical and Reaction Data

| Parameter | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molecular Weight | 155.02 g/mol |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Data not available |

| Yield | 60-80% (expected based on similar reactions) |

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Ethoxy group: Triplet around 1.2 ppm (3H, -CH₃), Quartet around 3.5-3.8 ppm (2H, -OCH₂-). Cyclopropane ring: Complex multiplets for the three protons on the cyclopropane ring, expected in the range of 1.0-3.5 ppm. |

| ¹³C NMR | Ethoxy group: Signal for -CH₃ around 15 ppm, signal for -OCH₂- around 65-70 ppm. Cyclopropane ring: Signal for the CCl₂ carbon around 60-65 ppm, and signals for the other two ring carbons at higher field. |

| IR (Infrared) | C-H stretching (alkane) around 2850-3000 cm⁻¹, C-O stretching (ether) around 1050-1150 cm⁻¹, C-Cl stretching around 650-800 cm⁻¹. |

Safety Considerations

-

Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Concentrated sodium hydroxide is highly corrosive and can cause severe burns.

-

Ethyl vinyl ether is flammable.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide on the Dichlorocarbene Addition to Ethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dichlorocarbene addition to ethyl vinyl ether, a significant reaction in organic synthesis for the formation of a substituted cyclopropane ring. The resulting product, 1,1-dichloro-2-ethoxycyclopropane, is a valuable intermediate for further chemical transformations. This document details the reaction mechanism, experimental protocols, quantitative data, and spectroscopic characterization.

Reaction Overview and Mechanism

The addition of dichlorocarbene (:CCl₂) to the double bond of ethyl vinyl ether proceeds via a [1+2] cycloaddition reaction to form the three-membered ring of this compound.[1] Dichlorocarbene is a highly reactive, electrophilic intermediate that readily attacks the electron-rich double bond of the enol ether.[2]

The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. However, as ethyl vinyl ether is a prochiral molecule, the addition of dichlorocarbene results in the formation of a racemic mixture of enantiomers.

Several methods are available for the generation of dichlorocarbene in situ. The most common methods include the reaction of chloroform with a strong base, such as sodium hydroxide or potassium tert-butoxide, often facilitated by a phase-transfer catalyst.[1] Another method involves the thermal decomposition of sodium trichloroacetate.

The general mechanism for the base-induced generation of dichlorocarbene from chloroform involves the deprotonation of chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination of a chloride ion to yield dichlorocarbene.[3]

Quantitative Data

The reactivity of ethyl vinyl ether towards dichlorocarbene is influenced by the electron-donating nature of the ethoxy group, which makes the double bond electron-rich and thus highly susceptible to attack by the electrophilic carbene.

Table 1: Relative Rates of Dichlorocarbene Addition to Various Alkenes

| Alkene | Relative Rate[4] |

| t-Butyl vinyl ether | 2.43 |

| Isopropyl vinyl ether | 1.56 |

| Ethyl vinyl ether | 1.20 |

| Methyl vinyl ether | 1.03 |

| Isobutyl vinyl ether | 1.00 |

| Cyclohexene | 0.94 |

| 2-Chloroethyl vinyl ether | 0.48 |

Dichlorocarbene generated from potassium t-butoxide and chloroform.

Table 2: Reaction Yield for the Synthesis of this compound

| Dichlorocarbene Source | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Chloroform, 50% aq. NaOH | Benzyltriethylammonium chloride (TEBA) | Chloroform | 0 °C to room temp. | 24 h | 84% | Organic Syntheses, Vol. 83, p. 184 |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using the phase-transfer catalysis method.

Synthesis of this compound via Phase-Transfer Catalysis[5]

Materials:

-

Ethyl vinyl ether (9.55 mL, 7.20 g, 0.10 mol)

-

Chloroform (31.9 mL, 47.8 g, 0.40 mol)

-

Benzyltriethylammonium chloride (TEBA) (0.100 g, 0.44 mmol)

-

50% aqueous solution of sodium hydroxide (24 g NaOH in 24 mL H₂O, 0.30 mol)

-

6 M Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

The flask is charged with ethyl vinyl ether (0.10 mol), chloroform (0.40 mol), and benzyltriethylammonium chloride (0.44 mmol).

-

The flask is cooled in an ice bath with vigorous stirring.

-

The 50% aqueous sodium hydroxide solution (0.30 mol) is added dropwise over 10 minutes, maintaining the reaction temperature at approximately 0 °C.

-

The reaction mixture is stirred vigorously at 0 °C for 2 hours and then at room temperature for 22 hours.

-

The reaction is quenched by the slow addition of 6 M hydrochloric acid (30 mL) while cooling in an ice bath.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane (60 mL portions).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation (bp 55 °C at 30 mmHg) to yield this compound as a colorless liquid (12.94 g, 84% yield).

Spectroscopic Characterization

The structure of this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1 (CCl₂) | - | ~65-75 |

| C2 (CH-O) | ~3.3-3.8 (dd) | ~60-70 |

| C3 (CH₂) | ~1.5-2.0 (m) | ~20-30 |

| O-CH₂ | ~3.5-4.0 (q) | ~65-75 |

| CH₃ | ~1.2-1.5 (t) | ~15-20 |

Note: These are estimated values based on typical chemical shifts for similar structures. Experimental verification is recommended.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism of dichlorocarbene addition to ethyl vinyl ether.

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions

Under the described reaction conditions, the primary side reaction is the hydrolysis of dichlorocarbene by water, which is present in the aqueous sodium hydroxide solution. The use of a phase-transfer catalyst helps to minimize this by facilitating the transfer of the reactive carbene precursor into the organic phase where it can react with the ethyl vinyl ether.[5]

Another potential side reaction is the reaction of dichlorocarbene with the alcohol that can be formed from the hydrolysis of the ethyl vinyl ether, although this is less likely under basic conditions.

Conclusion

The addition of dichlorocarbene to ethyl vinyl ether is a robust and high-yielding method for the synthesis of this compound. The use of phase-transfer catalysis provides an efficient and practical approach for this transformation, avoiding the need for strictly anhydrous conditions. The resulting dichlorocyclopropane is a versatile synthetic intermediate that can be used in a variety of subsequent chemical modifications, making this reaction a valuable tool for researchers in organic synthesis and drug development.

References

- 1. orgsyn.org [orgsyn.org]

- 2. soc.chim.it [soc.chim.it]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. Reactivity and structure of alkyl vinyl ethers. Part III. Kinetics and mechanism of dichlorocarbene addition reactions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. NMR Database for Faster Structural Data | CAS [cas.org]

Preparation of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,1-dichloro-2-ethoxycyclopropane, a valuable cyclopropane derivative. The primary synthetic route involves the addition of dichlorocarbene to ethyl vinyl ether. This document outlines the reaction mechanism, a detailed experimental protocol based on established methodologies for dichlorocyclopropanation of enol ethers, and expected product characterization data.

Introduction

1,1-Dihalo-2-alkoxycyclopropanes are versatile intermediates in organic synthesis, serving as precursors to a variety of functionalized molecules, including cyclopropenes, allenes, and ring-opened products. The title compound, this compound, is of interest to researchers in medicinal chemistry and materials science due to the unique chemical and physical properties imparted by the gem-dichlorocyclopropyl group. Its preparation is most commonly achieved via the dichlorocyclopropanation of ethyl vinyl ether.

Reaction Mechanism

The synthesis of this compound proceeds through the generation of dichlorocarbene (:CCl₂) from a suitable precursor, typically chloroform (CHCl₃), in the presence of a strong base. The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition reaction with the electron-rich double bond of ethyl vinyl ether to form the cyclopropane ring.

A widely employed and efficient method for this transformation is phase-transfer catalysis (PTC). In this approach, a quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBAC), facilitates the transfer of hydroxide ions (OH⁻) from an aqueous phase to an organic phase containing the chloroform and the alkene. This allows for the deprotonation of chloroform to generate the trichloromethyl anion (CCl₃⁻), which then rapidly eliminates a chloride ion to form dichlorocarbene.

Technical Guide: Physical and Chemical Properties of 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1-Dichloro-2-ethoxycyclopropane (CAS No. 7363-99-7). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide includes a summary of its physical characteristics, a detailed experimental protocol for a representative synthesis, and a visualization of the synthetic workflow.

Introduction

This compound is a halogenated cyclopropane derivative. The unique strained three-membered ring and the presence of both chloro and ethoxy functional groups make it an interesting building block in organic synthesis. Its reactivity and potential as a precursor for more complex molecules are of significant interest in the development of novel chemical entities. This guide aims to consolidate the available data on its physical properties and provide a practical synthetic methodology.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some data is available for the specific compound, other values are estimated based on closely related analogs due to a lack of publicly available experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂O | - |

| Molecular Weight | 155.02 g/mol | - |

| Boiling Point | 172.1 °C (at 760 mmHg) | [cite: ] |

| Flash Point | 64.9 °C | [cite: ] |

| Density (estimated) | ~1.15 g/cm³ | Based on 1,1-dichloro-2-ethyl-2-methylcyclopropane |

| Refractive Index (estimated) | ~1.551 | Based on 1,1-dichloro-2-phenylcyclopropane |

Experimental Protocols

Synthesis of this compound via Dichlorocyclopropanation

The most common method for the synthesis of 1,1-dichlorocyclopropanes is the addition of dichlorocarbene to an olefin. Dichlorocarbene is a reactive intermediate that can be generated in situ from chloroform and a strong base, often under phase-transfer catalysis conditions. The following is a representative experimental protocol for the synthesis of this compound from ethyl vinyl ether.

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl₃)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a solution of ethyl vinyl ether in the chosen organic solvent is prepared.

-

A catalytic amount of the phase-transfer catalyst (e.g., BTEAC) is added to the flask.

-

The flask is cooled in an ice-water bath, and the 50% aqueous sodium hydroxide solution is added slowly with vigorous stirring.

-

Chloroform is then added dropwise from the dropping funnel over a period of time, maintaining the reaction temperature below a specified limit (typically 0-10 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with additional portions of the organic solvent.

-

The combined organic layers are washed with distilled water to remove any remaining base and salts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via phase-transfer catalyzed dichlorocyclopropanation.

Caption: Synthetic workflow for this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound and a detailed, representative experimental protocol for its synthesis. The provided information is intended to be a valuable starting point for researchers and professionals working with this compound. Further experimental studies are warranted to determine the missing physical properties with high accuracy.

Spectroscopic and Synthetic Profile of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the molecule 1,1-dichloro-2-ethoxycyclopropane. Due to the limited availability of experimentally verified spectroscopic data in the public domain, this document combines established information with well-founded estimations based on analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related small-ring compounds.

Compound Identity and Physical Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 7363-99-7 | [1] |

| Molecular Formula | C₅H₈Cl₂O | [1] |

| Molecular Weight | 155.02 g/mol | [1] |

| Physical State | Liquid (Predicted) | N/A |

| Boiling Point | 55 °C at 30 Torr | [1] |

| Density | 1.101 g/cm³ at 20 °C | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved via the addition of dichlorocarbene to ethyl vinyl ether. A common and effective method for generating dichlorocarbene is through the reaction of chloroform with a strong base, often under phase-transfer catalysis conditions.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl vinyl ether and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) dissolved in a suitable solvent like dichloromethane.

-

Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide. Add the sodium hydroxide solution dropwise to the stirred reaction mixture containing chloroform, also dissolved in the reaction solvent, at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.

-

Workup: After the reaction is complete, the mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data (Estimated)

The following spectroscopic data are estimated based on the analysis of structurally similar compounds, including other 1,1-dichlorocyclopropane derivatives and ethoxy-containing molecules. These values should be considered as predictive until experimentally verified.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 - 3.9 | m | 2H | -O-CH₂ -CH₃ |

| ~ 3.2 - 3.4 | m | 1H | CH -OEt |

| ~ 1.6 - 1.8 | m | 1H | cis-CH₂ (cyclopropyl) |

| ~ 1.3 - 1.5 | m | 1H | trans-CH₂ (cyclopropyl) |

| ~ 1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 68 - 72 | -O-CH₂ -CH₃ |

| ~ 60 - 65 | C Cl₂ |

| ~ 55 - 60 | CH -OEt |

| ~ 25 - 30 | CH₂ (cyclopropyl) |

| ~ 14 - 16 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1100 - 1050 | Strong | C-O stretch (ether) |

| 800 - 750 | Strong | C-Cl stretch |

| 1020 - 1000 | Medium | Cyclopropane ring breathing |

Mass Spectrometry

| m/z | Relative Intensity | Possible Fragment |

| 154/156/158 | Low | [M]⁺ (Molecular ion with chlorine isotopes) |

| 119/121 | High | [M - Cl]⁺ |

| 109/111 | Medium | [M - OEt]⁺ |

| 83 | High | [M - Cl - HCl]⁺ |

| 45 | High | [OEt]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of 1,1-Dichloro-2-ethoxycyclopropane

This technical guide provides a detailed analysis of the 1H NMR spectrum of this compound. It includes a summary of predicted spectral data, comprehensive experimental protocols for synthesis and NMR analysis, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of similar dichlorocyclopropane derivatives and general principles of NMR spectroscopy. The geminal and vicinal coupling constants in cyclopropane rings can vary but typically fall within established ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| O-CH2-CH3 | 3.50 - 3.80 | Quartet (q) | 7.0 | 2H |

| O-CH- | 3.20 - 3.40 | Triplet of Doublets (td) or complex multiplet | Jgem ≈ 9.0, Jtrans ≈ 4.0, Jcis ≈ 7.0 | 1H |

| -CH2- (cyclopropyl) | 1.40 - 1.60 | Multiplet (m) | - | 2H |

| O-CH2-CH3 | 1.20 - 1.35 | Triplet (t) | 7.0 | 3H |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the dichlorocyclopropanation of ethyl vinyl ether.

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl3)

-

Sodium hydroxide (NaOH) or potassium tert-butoxide

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Anhydrous solvent (e.g., dichloromethane or hexane)

-

Distilled water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

A solution of ethyl vinyl ether in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

The phase-transfer catalyst is added to the solution.

-

A concentrated aqueous solution of sodium hydroxide or a solution of potassium tert-butoxide in the reaction solvent is added dropwise to the stirred solution of the enol ether and chloroform at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred vigorously for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of cold water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

1H NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring a high-resolution 1H NMR spectrum of this compound.

Sample Preparation:

-

Approximately 5-25 mg of purified this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[1]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).

-

The solution is then transferred to a clean, high-quality 5 mm NMR tube.[1]

-

The NMR tube is capped and carefully inverted several times to ensure a homogeneous solution.

Instrumental Analysis:

-

The prepared NMR sample is placed in the spectrometer's autosampler or manually inserted into the NMR probe.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming the sample.

-

A standard one-pulse 1H NMR experiment is performed. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The free induction decay (FID) is acquired and Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

-

The chemical shifts, multiplicities, coupling constants, and integrals of all signals are determined.

Visualizations

The following diagrams illustrate the molecular structure and the conceptual spin-spin coupling network of this compound.

Caption: Molecular structure of this compound.

References

In-Depth Technical Guide on the Stability and Storage of 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 1,1-Dichloro-2-ethoxycyclopropane. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of organic chemistry, data from analogous structures, and standard protocols for stability testing of chemical intermediates.

Chemical and Physical Properties

This compound is a halogenated cyclopropane derivative. Its stability is inherently influenced by the significant ring strain of the three-membered cyclopropane ring. This strain makes the molecule susceptible to ring-opening reactions under various conditions.

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molecular Weight | 155.02 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 55 °C at 30 mmHg |

| Storage Temperature | Refrigerator (2-8 °C) is recommended for long-term storage. |

Key Stability Considerations

The primary factors influencing the stability of this compound are temperature, light, and the presence of moisture. The high degree of ring strain in the cyclopropane ring makes it prone to degradation.[1][2][3]

Thermal Stability

Hydrolytic Stability

The presence of both an ether linkage and gem-dichloro substituents on the cyclopropane ring suggests a susceptibility to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of similar cyclopropane derivatives can be catalyzed by the formation of a stabilized cyclopropenyl cation intermediate.[5] The reaction with water would likely lead to ring-opening and the formation of acyclic products. It is crucial to store this compound in a dry environment and under an inert atmosphere to minimize contact with moisture.

Photostability

Cyclopropane derivatives can undergo photochemical reactions, including isomerizations and ring-opening, upon exposure to ultraviolet (UV) light.[6] While specific photostability studies on this compound are not prevalent in the literature, it is best practice to store the compound in amber or opaque containers to protect it from light.

Recommended Storage and Handling

Based on the chemical properties and stability considerations, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C.[7] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Use a tightly sealed, amber glass bottle.[8] | To protect from light and prevent ingress of moisture and air. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes.[8] | Standard precaution for handling chemical reagents. |

Potential Degradation Pathways

The degradation of this compound can be expected to proceed through several pathways, primarily driven by heat, light, and hydrolysis.

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocols are based on ICH guidelines for stability testing.[1][6]

Analytical Methodology

A stability-indicating analytical method, capable of separating the intact this compound from its potential degradation products, is essential. Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is a suitable technique.

Table 1: Example GC Method Parameters

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temp | 280 °C (FID) |

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the compound under various stress conditions.

Table 2: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. |

| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Store at room temperature for 24 hours. |

| Thermal Degradation | Store a neat sample of the compound at 80°C for 48 hours in a sealed vial. |

| Photodegradation | Expose a solution of the compound (1 mg/mL in acetonitrile) in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). |

Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed by the stability-indicating GC method.

Long-Term Stability Study

To assess the shelf-life under recommended storage conditions, a long-term stability study should be conducted.

Protocol:

-

Store multiple aliquots of this compound in amber glass vials under an inert atmosphere at the recommended storage condition (2-8°C) and at an accelerated condition (e.g., 25°C/60% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a vial from each storage condition.

-

Analyze the sample for purity and the presence of any degradation products using the validated stability-indicating GC method.

-

Monitor physical properties such as appearance and color.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the stability assessment of this compound.

Figure 2: General workflow for conducting a stability study.

Conclusion

While specific quantitative stability data for this compound is scarce, a comprehensive understanding of its stability can be inferred from its chemical structure and the behavior of analogous compounds. The inherent ring strain of the cyclopropane moiety, coupled with the presence of gem-dichloro and ethoxy substituents, dictates its susceptibility to thermal, hydrolytic, and photolytic degradation. Adherence to recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere in a tightly sealed container—is paramount to ensuring its quality and purity over time. For critical applications, it is strongly recommended that researchers perform their own stability studies using the protocols outlined in this guide to establish an appropriate re-test date for their specific material and storage conditions.

References

- 1. database.ich.org [database.ich.org]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. pharmtech.com [pharmtech.com]

- 6. database.ich.org [database.ich.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and use of 1,1-Dichloro-2-ethoxycyclopropane (CAS No. 7363-99-7). The information presented is intended to support risk assessment and the implementation of safe laboratory practices. It is crucial to note that publicly available toxicological and environmental data for this specific compound is limited. Therefore, a precautionary approach is strongly advised.

Hazard Identification and Classification

This compound is classified as a warning-level hazard, with the primary concerns being irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements

The following Globally Harmonized System (GHS) hazard statements are associated with this compound:

Precautionary Statements

Recommended precautionary statements for handling this chemical include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 7363-99-7 | [1] |

| Molecular Formula | C5H8Cl2O | |

| Molecular Weight | 155.02 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 172.1°C at 760 mmHg | [3] |

| Storage Temperature | Refrigerator | [1] |

| Purity | 95% | [1] |

Toxicological Data

A significant gap exists in the publicly available toxicological data for this compound. Safety data sheets consistently report "no data available" for key toxicological endpoints.[3] This lack of data necessitates a cautious approach, treating the compound as potentially hazardous.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols for Hazard Assessment

Due to the absence of specific toxicological studies for this compound, this section outlines the general methodologies that would be employed to determine the data currently missing. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

-

Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels.

-

Acute Dermal Toxicity (OECD Test Guideline 402): The substance is applied to the skin of experimental animals in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (OECD Test Guideline 403): Animals are exposed to the substance via inhalation for a short period. The concentration that causes mortality in 50% of the test animals (LC50) is determined.

Irritation and Sensitization Testing

-

Skin Irritation/Corrosion (OECD Test Guideline 404): A small amount of the substance is applied to a patch of skin on a test animal. The site is observed for signs of erythema (redness) and edema (swelling).

-

Eye Irritation/Corrosion (OECD Test Guideline 405): The substance is applied to the eye of an experimental animal. The eye is then examined for signs of irritation, such as redness, swelling, and opacity.

-

Skin Sensitization (OECD Test Guideline 429): This guideline describes the local lymph node assay (LLNA), which is a method for identifying chemicals that have the potential to cause skin sensitization.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Given the identified hazards and data gaps, a stringent PPE policy is required when handling this compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and vapors, preventing serious eye irritation. |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3] | Prevents skin contact and subsequent irritation. |

| Body Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn. | Protects against skin contact from splashes. |

| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if ventilation is inadequate.[3] | Prevents respiratory irritation from inhalation of vapors. |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate PPE.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Containment and Cleanup: Collect spillage with a suitable absorbent material and place it in a closed container for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Ecological Information

There is no available data on the ecological effects of this compound.[3] This includes its toxicity to aquatic life, persistence and degradability, and bioaccumulative potential. Therefore, it must be handled in a manner that prevents its release into the environment.

Conclusion

While this compound is a valuable compound in research and development, the significant lack of toxicological and environmental data demands a highly cautious and proactive approach to safety. All personnel handling this substance must be thoroughly trained on its known hazards and adhere strictly to the safety protocols outlined in this guide. The use of appropriate personal protective equipment and engineering controls, such as fume hoods, is mandatory. In the absence of comprehensive data, it is prudent to treat this compound with a high degree of care, assuming it may have uncharacterized hazardous properties.

References

An In-Depth Technical Guide to 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1-Dichloro-2-ethoxycyclopropane, a halogenated cyclopropane derivative. The document details its chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a building block for more complex molecular architectures.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . Key identifying information and its physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7363-99-7 |

| Molecular Formula | C₅H₈Cl₂O |

| InChI Code | 1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 |

| InChI Key | CFGDPDUZPQLEGC-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | 95% | |

| Density | 1.25 g/cm³ | [1] |

| Flash Point | 64.9 °C | [1] |

| Storage Temperature | Refrigerator |

Table 3: Safety Information

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Synthesis of this compound

The synthesis of this compound is achieved through the addition of dichlorocarbene to ethyl vinyl ether. Dichlorocarbene is a reactive intermediate that can be generated in situ from chloroform and a strong base.

Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl₃)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas (argon or nitrogen) line is charged with a solution of ethyl vinyl ether in anhydrous diethyl ether.

-

Reagent Preparation: A solution of potassium tert-butoxide in anhydrous diethyl ether is prepared in a separate dry flask under an inert atmosphere. This solution is then transferred to the dropping funnel.

-

Dichlorocarbene Generation and Reaction: The flask containing the ethyl vinyl ether solution is cooled in an ice bath. The solution of potassium tert-butoxide is added dropwise to the stirred solution of ethyl vinyl ether and chloroform over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Note: Due to the hazardous nature of the reagents and intermediates, this synthesis should be performed by trained personnel in a well-ventilated fume hood.

Reactivity and Potential Applications

-

Reduction: Reduction of the chlorine atoms to yield the corresponding ethoxycyclopropane.

-

Ring-opening: Under thermal or acidic conditions, the cyclopropane ring can open to form substituted propenes.

-

Substitution: Nucleophilic substitution of the chlorine atoms, although this can be challenging due to the steric hindrance of the cyclopropane ring.

The presence of both the reactive dichlorocyclopropane moiety and the ether linkage makes this compound a potentially useful building block in the synthesis of novel organic molecules for applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the key information regarding this compound, including its IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis. While the reactivity of this specific compound is not extensively documented, its structural features suggest its potential as a valuable intermediate in organic synthesis. Further research into the reactions and applications of this compound is warranted to fully explore its synthetic utility.

References

Methodological & Application

Application Notes and Protocols: Reactions of 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and anticipated reactions of 1,1-dichloro-2-ethoxycyclopropane, a versatile synthetic intermediate. The protocols described herein are based on established methodologies for analogous substituted cyclopropanes and are intended to serve as a guide for the exploration of its chemical reactivity.

Introduction

This compound is a gem-dihalocyclopropane ether. The presence of the strained cyclopropane ring, two chlorine atoms, and an ethoxy group imparts a unique chemical reactivity profile, making it a valuable precursor for a variety of organic transformations. Key reaction pathways include ring-opening reactions, cycloadditions, and rearrangements, which can be strategically employed in the synthesis of complex molecules, including those with potential applications in drug development.

Synthesis of this compound

The primary method for the synthesis of this compound is the addition of dichlorocarbene to ethyl vinyl ether. Dichlorocarbene is typically generated in situ from chloroform and a strong base.

Experimental Protocol: Dichlorocyclopropanation of Ethyl Vinyl Ether

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Solvent (e.g., dichloromethane or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a stirred solution of ethyl vinyl ether and a phase-transfer catalyst in the chosen solvent, cooled in an ice bath, a solution of sodium hydroxide (or potassium tert-butoxide) in water (or the corresponding alcohol) is added dropwise.

-

Chloroform is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.

-

The reaction is stirred vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Quantitative Data (Analogous Reactions):

| Alkene | Base | Catalyst | Solvent | Yield (%) | Reference |

| Styrene | NaOH | TEBAC | CH₂Cl₂ | 75 | (General procedure) |

| 1-Octene | t-BuOK | None | Pentane | 65 | (General procedure) |

Note: Yields are representative for dichlorocyclopropanation reactions of other alkenes and may vary for ethyl vinyl ether.

Key Reactions and Protocols

Ring-Opening Reactions with Organolithium Reagents: Synthesis of Allenes

A significant application of 1,1-dihalocyclopropanes is their conversion to allenes upon treatment with organolithium reagents. This reaction is believed to proceed through a carbene intermediate.

Experimental Protocol: Synthesis of 1-Ethoxyallene (Analogous Procedure)

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or Methyllithium (MeLi) in a suitable solvent (e.g., hexanes, ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of this compound in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium or methyllithium is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile allene.

-

The resulting 1-ethoxyallene can be further purified by distillation.

Quantitative Data (Analogous Reactions):

| 1,1-Dihalocyclopropane | Organolithium Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,1-Dibromo-2-phenylcyclopropane | MeLi | Ether | -78 to RT | 85 | (Analogous reaction) |

| 1,1-Dichloro-2,2-dimethylcyclopropane | n-BuLi | Ether | -78 to RT | 70 | (Analogous reaction) |

Thermal Rearrangement (Vinylcyclopropane Rearrangement)

While this compound itself does not possess a vinyl group, it can be converted to a substrate suitable for the vinylcyclopropane rearrangement. For instance, dehydrochlorination could potentially yield a vinylcyclopropane derivative which, upon heating, would be expected to rearrange to a cyclopentene derivative.

Conceptual Workflow:

Application Notes and Protocols: Ring-Opening Reactions of 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of 1,1-dichloro-2-ethoxycyclopropane, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The inherent ring strain and the presence of the gem-dichloro group make this cyclopropane derivative susceptible to various ring-opening transformations, leading to a diverse array of functionalized products.

Introduction

This compound is a readily accessible synthetic intermediate. Its strained three-membered ring, coupled with the activating effect of the dichloro and ethoxy substituents, makes it a valuable precursor for a range of chemical transformations. Ring-opening reactions of this compound provide access to acyclic structures that are otherwise challenging to synthesize. The resulting products, particularly unsaturated chloro-ethers and their derivatives, are of interest in medicinal chemistry due to the known biological activities of other gem-dichlorocyclopropane-containing molecules, which include antimicrobial and cytotoxic effects.[1][2]

Key Ring-Opening Reactions

The primary mode of ring-opening for this compound involves the cleavage of the carbon-carbon bond opposite the dichlorinated carbon, driven by the release of ring strain. This process can be initiated thermally or through the assistance of electrophilic reagents.

Thermal Ring-Opening in Alcoholic Solvents

Thermal treatment of this compound in an alcoholic solvent leads to a ring-opening reaction, yielding an acetal. This reaction proceeds through a concerted mechanism involving the loss of a chloride ion. The reaction follows first-order kinetics, and the presence of a base is beneficial to neutralize the acid formed during the reaction, although it does not participate in the rate-determining step.[3]

General Reaction Scheme:

References

Application Notes and Protocols: Nucleophilic Substitution on 1,1-Dichloro-2-ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the synthesis and potential nucleophilic substitution reactions of 1,1-dichloro-2-ethoxycyclopropane. The cyclopropane motif is a valuable structural element in medicinal chemistry, often introduced to enhance potency, metabolic stability, and pharmacokinetic properties of drug candidates. This compound serves as a potential precursor to a variety of substituted cyclopropane derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound is the addition of dichlorocarbene to ethyl vinyl ether. Dichlorocarbene is a reactive intermediate that can be generated in situ from chloroform and a strong base. A common and effective method involves phase-transfer catalysis (PTC), which facilitates the reaction between the aqueous base and the organic substrate.

Experimental Protocol: Dichlorocyclopropanation of Ethyl Vinyl Ether

This protocol describes the synthesis of this compound via phase-transfer catalyzed dichlorocarbene addition.

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl₃)

-

50% (w/v) aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl vinyl ether (1.0 eq), chloroform (1.5 eq), and benzyltriethylammonium chloride (0.02 eq).

-

Cool the mixture to 0-5 °C using an ice bath.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Nucleophilic Substitution on this compound

gem-Dichlorocyclopropanes can undergo nucleophilic substitution, although the reaction can be complex. The high p-character of the C-Cl bonds in the cyclopropane ring makes them less reactive than in typical alkyl halides. Furthermore, nucleophilic attack can lead to either direct substitution of one or both chlorine atoms or result in ring-opening, depending on the nucleophile, substrate, and reaction conditions.

Potential Reaction Pathways

Two primary pathways can be envisioned for the reaction of this compound with nucleophiles:

-

Direct Substitution: The nucleophile displaces one or both of the chlorine atoms to form a mono- or di-substituted cyclopropane derivative. This pathway retains the three-membered ring structure.

-

Ring-Opening: The reaction may proceed via an initial elimination of HCl to form a cyclopropene intermediate, which is then attacked by the nucleophile, leading to a ring-opened product. Alternatively, strong bases can induce a ring-opening cascade.

Generalized Protocol for Nucleophilic Substitution

The following is a generalized protocol for the reaction of this compound with an alkoxide nucleophile. Note: This is a representative method, and the specific products and yields may vary. Optimization of reaction conditions is likely necessary for specific nucleophiles.

Materials:

-

This compound

-

Sodium methoxide (or other desired sodium alkoxide)

-

Anhydrous methanol (or corresponding alcohol)

-

Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of sodium methoxide (1.0-2.2 eq) in anhydrous methanol, add a solution of this compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (or a lower temperature, e.g., 0-80 °C, depending on the nucleophile's reactivity) and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture three times with ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

Due to the limited specific literature on nucleophilic substitution reactions of this compound, the following table presents hypothetical data for generalized reactions to illustrate potential outcomes.

| Nucleophile (Nu⁻) | Solvent(s) | Temperature (°C) | Potential Product(s) | Hypothetical Yield (%) |

| CH₃O⁻ | CH₃OH/THF | 65 | 1-Chloro-1-methoxy-2-ethoxycyclopropane | 40-60 |

| 1,1-Dimethoxy-2-ethoxycyclopropane | 10-20 | |||

| Ring-opened products | 5-15 | |||

| C₂H₅S⁻ | C₂H₅SH/DMF | 25-50 | 1-Chloro-1-(ethylthio)-2-ethoxycyclopropane | 50-70 |

| (CH₃)₂NH | Dioxane | 80 | 1-Chloro-1-(dimethylamino)-2-ethoxycyclopropane | 30-50 |

Disclaimer: The data in this table is illustrative and intended for planning purposes only. Actual yields and product distributions may vary and require experimental determination.

Conclusion

This compound is a readily accessible intermediate that holds potential for the synthesis of novel cyclopropane derivatives. While direct nucleophilic substitution on the gem-dichloro carbon is a plausible transformation, researchers should be aware of potential competing ring-opening pathways. The provided protocols offer a starting point for the synthesis of the substrate and for exploring its subsequent reactions with various nucleophiles. Further investigation is required to fully elucidate the scope and limitations of these transformations, which could provide access to new chemical entities for drug discovery and development.

Application Notes and Protocols: The Use of 1,1-Dichloro-2-ethoxycyclopropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-2-ethoxycyclopropane is a versatile reagent in organic synthesis, primarily serving as a stable precursor to cyclopropanone ethyl hemiacetal (1-ethoxycyclopropanol). This valuable intermediate enables access to a variety of molecular scaffolds, most notably through [3+2] annulation reactions for the construction of functionalized cyclopentenones. These five-membered ring systems are key structural motifs in numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a cyclopropanone equivalent.

Introduction

The synthetic utility of cyclopropanone and its derivatives is well-established, offering a powerful tool for the construction of complex molecular architectures. However, the inherent instability of cyclopropanone itself necessitates the use of more stable precursors, often referred to as cyclopropanone equivalents. This compound emerges as a practical and accessible starting material for the generation of such equivalents. Its conversion to 1-ethoxycyclopropanol allows for subsequent reactions with a range of nucleophiles, facilitating the stereocontrolled synthesis of valuable carbocyclic systems.

The primary application highlighted in these notes is the [3+2] annulation reaction. This powerful transformation involves the reaction of a three-carbon cyclopropane-based component with a two-atom partner, such as an enolate or its equivalent, to construct a five-membered ring. The ability to generate the requisite cyclopropanone equivalent from this compound provides a reliable entry into this important class of reactions.

Synthesis and Conversion

The overall synthetic strategy involves a two-step process: the synthesis of this compound and its subsequent conversion to the active cyclopropanone equivalent, 1-ethoxycyclopropanol.

Caption: Synthetic workflow from ethyl vinyl ether to 1-ethoxycyclopropanol.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl vinyl ether via dichlorocarbene addition.

Materials:

-

Ethyl vinyl ether

-

Chloroform (CHCl₃)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a vigorously stirred solution of ethyl vinyl ether (1.0 equiv) and benzyltriethylammonium chloride (0.02 equiv) in chloroform (2.0 equiv), add 50% aqueous sodium hydroxide solution (2.0 equiv) dropwise at a rate that maintains the reaction temperature below 40 °C.

-

After the addition is complete, continue stirring for an additional 12 hours at room temperature.

-

Add water to the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-